2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE
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Overview
Description
2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with a 2,4-dimethoxyanilino group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE typically involves the reaction of 2,4-dimethoxyaniline with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by bases such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}SULFONYLTHIOPHENE: Shares a similar core structure but includes a thiophene ring, which may alter its chemical and biological properties.
2,4-DIMETHOXYBENZAMIDE: Lacks the anilino group, resulting in different reactivity and applications.
Uniqueness
2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of methoxy and anilino groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)carbamoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-10-7-8-13(14(9-10)23-2)19-16(21)18-12-6-4-3-5-11(12)15(17)20/h3-9H,1-2H3,(H2,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNRFNQFZKAZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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